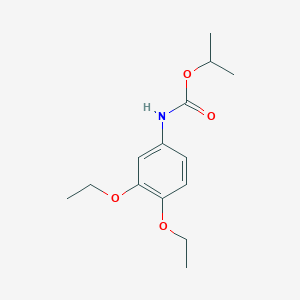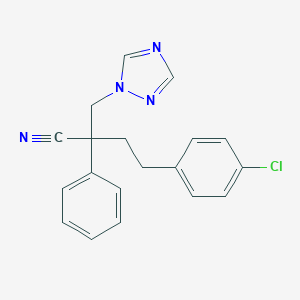
1-Carboxy-3-methacryloyloxyadamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carboxy-3-methacryloyloxyadamantane is a biochemical used for proteomics research . It has a molecular formula of C15H20O4 and a molecular weight of 264.32 . This compound is used in the synthesis of gemini surfactants, which consist of two monomeric surfactants linked for use in micelle studies .
Molecular Structure Analysis
The molecular structure of 1-Carboxy-3-methacryloyloxyadamantane is represented by the formula C15H20O4 . Unfortunately, the specific details regarding the molecular structure such as bond lengths, angles, and conformation are not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Carboxy-3-methacryloyloxyadamantane, such as its melting point, boiling point, density, and solubility, are not provided in the available resources. Its molecular formula is C15H20O4 and it has a molecular weight of 264.32 .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methylprop-2-enoyloxy)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-9(2)12(16)19-15-6-10-3-11(7-15)5-14(4-10,8-15)13(17)18/h10-11H,1,3-8H2,2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGCYZMFJALKRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carboxy-3-methacryloyloxyadamantane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














